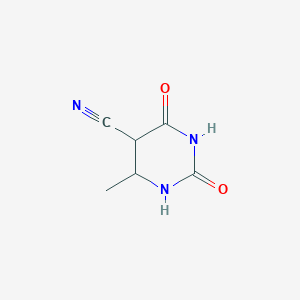
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile is a heterocyclic compound with a unique structure that includes a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile can be synthesized through a one-pot synthesis method using ethyl cyanoacetate, propylamine, and ethyl acetoacetate
Industrial Production Methods
The industrial production of this compound typically involves large-scale synthesis using similar reagents and conditions as the laboratory synthesis. The process is optimized for yield and purity, ensuring the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the nitrile group or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the nitrile group or the diazinane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced forms of the compound.
Scientific Research Applications
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and biological activity.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as antibacterial or antifungal activity .
Comparison with Similar Compounds
4-Methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile can be compared with other similar compounds, such as:
1-Methyl-2,4-dioxo-1,3-diazinane-5-carboximidamide: This compound has a similar diazinane ring structure but differs in its functional groups.
4-Methyl-2,6-dioxo-1-propyl-1,2,5,6-tetrahydropyridine-3-carbonitrile: Another related compound with a different substitution pattern on the diazinane ring.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-methyl-2,6-dioxo-1,3-diazinane-5-carbonitrile |
InChI |
InChI=1S/C6H7N3O2/c1-3-4(2-7)5(10)9-6(11)8-3/h3-4H,1H3,(H2,8,9,10,11) |
InChI Key |
BWTOOGLARFUHQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C(=O)NC(=O)N1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


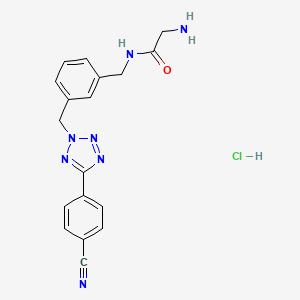


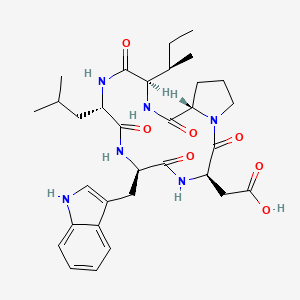
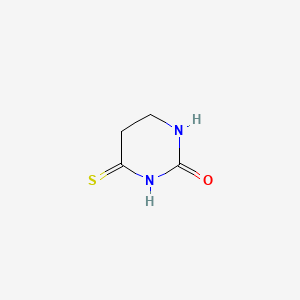
![6Lac[6]Met](/img/structure/B12363786.png)
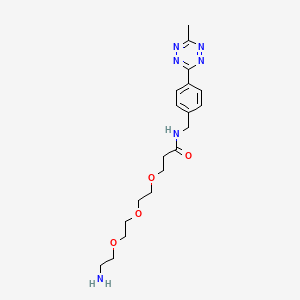
![4aH-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B12363806.png)
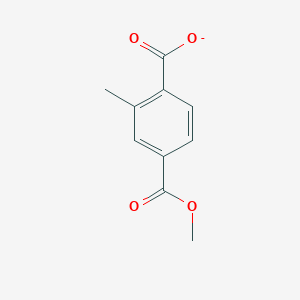
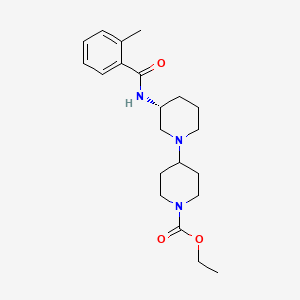
![Disodium;5-[[3-methyl-4-(4-methylphenyl)sulfonyloxyphenyl]diazenyl]-8-[[4-(4-nitro-2-sulfonatoanilino)phenyl]diazenyl]naphthalene-2-sulfonate](/img/structure/B12363831.png)
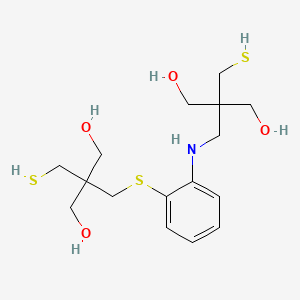
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)
